Documented Utility in Patent-Protected Pharmaceutical Synthesis
Methyl 5-bromo-6-methoxypicolinate is specifically cited as a key intermediate in the patent literature for synthesizing complex pharmaceutical candidates. This is a quantifiable differentiator from generic, non-cited analogs. Its presence in the synthetic scheme of US Patent US09067934B2 confirms a high-value, application-specific use case that unvalidated alternatives lack [1]. The patent demonstrates a validated, scalable synthetic route using this exact compound, providing procurement confidence .
| Evidence Dimension | Patent Citation and Validated Use |
|---|---|
| Target Compound Data | Explicitly cited in US Patent US09067934B2 as a synthetic intermediate. |
| Comparator Or Baseline | Generic methyl 5-bromo-6-methoxypicolinate analogs not cited in patents (e.g., Methyl 5-bromo-3-methylpicolinate). |
| Quantified Difference | Presence of validated, patent-protected synthetic utility vs. absence of documented use case. |
| Conditions | Multi-step organic synthesis for pharmaceutical agents. |
Why This Matters
Prioritizing this specific CAS number mitigates risk in drug discovery and process chemistry by ensuring the use of a validated building block.
- [1] Pettersson, M. Y. et al. US Patent US09067934B2. Column 29. View Source
